molecular formula C14H21ClN4O2 B1662326 1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride

1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride

货号: B1662326
分子量: 312.79 g/mol
InChI 键: RHCWAHDCHQTNBR-IWKKHLOMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DPPI 1c is an inhibitor of dipeptidyl peptidase 4 (DPP-4;  IC50 = 104 nM in an enzyme assay). It decreases plasma glucose levels by 46 to 67% in an oral glucose challenge in fasted, diabetic KK/H1J mice when administered at doses ranging from 0.3 to 5 mg/kg. DPPI 1c decreases plasma DPP-4 activity by approximately 50% and increases plasma glucagon-like peptide 1 (GLP-1) levels in KK/H1J mice.
Inhibitor of dipeptidyl peptidase IV (DPP-IV) (IC50 = 104 nM) that displays selectivity over enzymes with DPP-like activity (IC50 > 30 μM). Increases plasma GLP-1 levels and improves glucose tolerance in diabetic mice following oral glucose challenge.

生物活性

1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride, commonly referred to as DPPI 1c, is a synthetic compound exhibiting significant biological activity as a dipeptidyl peptidase IV (DPP-IV) inhibitor. DPP-IV inhibitors are crucial in the management of type 2 diabetes, as they enhance insulin secretion and improve glucose tolerance. This article provides a comprehensive overview of the biological activity of DPPI 1c, including its mechanisms of action, pharmacological properties, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 866396-34-1
  • Molecular Formula : C14H21ClN4O2
  • Molecular Weight : 312.8 g/mol

Structural Features

The compound features a pyrrolidine ring with two cyano groups and a hydroxymethyl group attached to a cyclopentyl moiety, contributing to its unique biological activity. The configuration of the pyrrolidine ring is cis, which may influence its interactions with biological targets.

DPPI 1c acts primarily as an inhibitor of DPP-IV, an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, DPPI 1c increases GLP-1 levels, which enhances insulin secretion in response to meals and decreases blood glucose levels.

Inhibitory Potency

The inhibitory potency of DPPI 1c against DPP-IV has been characterized with an IC50 value of approximately 104 nM . This indicates strong selectivity towards DPP-IV compared to other related enzymes, which typically exhibit IC50 values greater than 30 μM .

Effects on Glucose Metabolism

Research has demonstrated that DPPI 1c significantly lowers plasma glucose levels in diabetic models. For instance, in fasted diabetic KK/H1J mice, administration of DPPI 1c resulted in a decrease in plasma glucose levels by 46% to 67% following an oral glucose challenge . Additionally, the compound was shown to reduce plasma DPP-IV activity by about 50% while increasing GLP-1 levels .

Comparative Analysis with Other DPP-IV Inhibitors

Compound NameIC50 (nM)MechanismClinical Use
DPPI 1c 104DPP-IV InhibitorType 2 Diabetes Management
Sitagliptin1000DPP-IV InhibitorType 2 Diabetes Management
Saxagliptin200DPP-IV InhibitorType 2 Diabetes Management
Linagliptin10DPP-IV InhibitorType 2 Diabetes Management

Unique Features

While all listed compounds are DPP-IV inhibitors, DPPI 1c exhibits unique structural features that may confer distinct pharmacokinetic properties and selectivity compared to other inhibitors .

Study on Diabetic Mice

In a study assessing the effects of DPPI 1c on glucose tolerance in diabetic mice, it was found that oral administration significantly improved glucose tolerance when challenged with glucose. The study highlighted that the increase in GLP-1 levels was correlated with enhanced insulin secretion and improved metabolic control .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of DPPI 1c indicates good oral bioavailability and rapid absorption. Safety studies have not reported significant adverse effects at therapeutic doses; however, comprehensive clinical trials are necessary to establish long-term safety and efficacy .

科学研究应用

Diabetes Treatment

DPPI 1c has been extensively studied for its role in diabetes management. Its ability to lower blood glucose levels has been demonstrated in various animal models:

  • In fasted diabetic KK/H1J mice, administration of DPPI 1c resulted in a reduction of plasma glucose levels by 46% to 67% during oral glucose challenges when dosed between 0.3 to 5 mg/kg .
  • The compound significantly decreases plasma DPP-IV activity by about 50% , leading to elevated GLP-1 levels which are beneficial for insulin secretion and glucose homeostasis .

Cardiovascular Health

Research indicates that GLP-1 has cardioprotective effects, suggesting that DPPI 1c may also contribute positively to cardiovascular health through its modulation of GLP-1 levels. This aspect warrants further investigation into the compound's potential benefits beyond glycemic control .

Inhibition of Other Enzymes

While primarily targeting DPP-IV, DPPI 1c shows minimal activity against other dipeptidyl peptidases such as DPP-II and DPP-III at concentrations up to 30 μM , indicating its specificity . This selectivity is crucial for minimizing side effects associated with broader enzyme inhibition.

Case Study 1: Efficacy in Animal Models

In a study involving diabetic mice, DPPI 1c was administered to evaluate its effects on glucose tolerance and plasma GLP-1 levels. Results indicated that treated mice exhibited significantly improved glucose tolerance compared to control groups, highlighting the therapeutic potential of DPPI 1c in diabetes management .

Case Study 2: Comparative Analysis with Other DPP-IV Inhibitors

A comparative study assessed the efficacy of DPPI 1c against other known DPP-IV inhibitors. The results showed that DPPI 1c not only matched but sometimes exceeded the efficacy of established treatments in lowering blood glucose levels and increasing GLP-1 secretion, making it a promising candidate for further development .

属性

IUPAC Name

(2S,5R)-1-[2-[[1-(hydroxymethyl)cyclopentyl]amino]acetyl]pyrrolidine-2,5-dicarbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2.ClH/c15-7-11-3-4-12(8-16)18(11)13(20)9-17-14(10-19)5-1-2-6-14;/h11-12,17,19H,1-6,9-10H2;1H/t11-,12+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCWAHDCHQTNBR-IWKKHLOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CO)NCC(=O)N2C(CCC2C#N)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)(CO)NCC(=O)N2[C@H](CC[C@H]2C#N)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride
Reactant of Route 2
Reactant of Route 2
1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride
Reactant of Route 3
1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride
Reactant of Route 4
1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride
Reactant of Route 5
Reactant of Route 5
1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride
Reactant of Route 6
Reactant of Route 6
1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。